Hex-2-yne-1,1-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11069-51-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hex-2-yne-1,1-diol |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h6-8H,2-3H2,1H3 |
InChI Key |
KXUSQYGLNZFMTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Hex 2 Yne 1,1 Diol
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical methods are fundamental to elucidating the intrinsic properties of molecules like hex-2-yne-1,1-diol, independent of environmental effects. These calculations help in understanding the molecule's preferred shapes and inherent stability.
The conformational landscape of this compound is defined by the rotational degrees of freedom within its structure. The key rotations occur around the C(1)-C(2) single bond, the bonds within the n-propyl group (C(3)-C(4), C(4)-C(5)), and the C-O bonds of the two hydroxyl groups. A potential energy surface (PES) maps the energy of the molecule as these dihedral angles change.
Table 1: Key Dihedral Angles and Potential Conformers of this compound This table presents a simplified, theoretical representation of possible conformers based on the rotation around the C(1)-C(2) bond, which dictates the orientation of the propyl group relative to the diol.
| Conformer | Dihedral Angle H-C(1)-C(2)≡C(3) | Relative Energy (Predicted) | Key Feature |
| Staggered (Anti) | ~180° | Low | Minimizes steric hindrance between the methine hydrogen and the propyl group. |
| Staggered (Gauche) | ~60° | Low | Allows for potential weak intramolecular interactions. |
| Eclipsed | ~0° | High | Maximizes steric repulsion; represents a rotational barrier on the PES. rsc.org |
The true global minimum on the potential energy surface would be a specific combination of rotations around all single bonds, likely featuring a staggered arrangement that accommodates an intramolecular hydrogen bond between the two hydroxyl groups.
The intrinsic stability of this compound is best understood by comparing its calculated energy in the gas phase to that of its isomeric carbonyl, hex-2-ynal. Computational studies on analogous systems, such as the catalyzed dehydration of acetaldehyde (B116499) hydrate (B1144303) (ethane-1,1-diol), confirm that the geminal diol is a high-energy species relative to the carbonyl. royalsocietypublishing.org This instability is a hallmark of most geminal diols.
High-level quantum chemical calculations, such as coupled-cluster theory (e.g., CCSD(T)), are employed to obtain accurate relative energies. lafiascijournals.org.ng The energetic landscape would show a deep well for the hex-2-ynal + water system and a much shallower local minimum for the this compound, indicating an equilibrium that strongly favors the aldehyde.
Table 2: Predicted Relative Gas-Phase Energies of C₆H₁₀O₂ Isomers This table provides a conceptual illustration of the expected energetic relationship based on established principles of geminal diol stability.
| Compound | State | Predicted Relative Gibbs Free Energy (ΔG) | Stability |
| Hex-2-ynal + H₂O | Separate Molecules | 0 kJ/mol (Reference) | High (Favored) |
| This compound | Single Molecule | > 0 kJ/mol | Low (Disfavored) |
This energy difference drives the spontaneous dehydration of the diol under most conditions.
Conformational Analysis and Potential Energy Surfaces
Computational Modeling of Hydration-Dehydration Equilibrium Pathways
Understanding the transformation between hex-2-ynal and this compound requires modeling the entire reaction pathway, including the high-energy transition states that connect them.
The formation of this compound from hex-2-ynal and water is a nucleophilic addition reaction. Its decomposition is the reverse process: dehydration. Transition state theory is used to locate the structure with the maximum energy along the reaction coordinate, which represents the kinetic barrier to the reaction. vaia.com
Formation (Hydration): The reaction proceeds via a transition state where the water molecule's oxygen atom forms a bond with the carbonyl carbon, while one of the water's protons is transferred (often via a second water molecule acting as a bridge) to the carbonyl oxygen.
Decomposition (Dehydration): This process is typically catalyzed by acid or base. In an acid-catalyzed mechanism, one hydroxyl group is protonated, turning it into a good leaving group (H₂O). As this group departs, the other hydroxyl group's oxygen forms a double bond with the carbon, and its proton is removed.
The energy profile for this equilibrium shows the reactants (aldehyde + water) and product (diol) as minima, separated by the transition state as a maximum. For the dehydration of a geminal diol, this barrier is typically low, allowing for rapid interconversion. msu.eduroyalsocietypublishing.org
The choice of solvation model in computational chemistry is critical for accurately predicting equilibria in solution. This is particularly true for reactions involving polar species and hydrogen bonding, such as aldehyde hydration.
Implicit Solvation Models: These models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant. While computationally efficient, they can fail to capture specific, short-range interactions like hydrogen bonding.
Explicit Solvation Models (Microsolvation): These models include a number of individual solvent molecules (e.g., water) in the quantum mechanical calculation. Studies on the related pre-equilibrium step in alkyne hydration have demonstrated that including explicit water molecules is crucial. mdpi.comnih.gov These explicit solvent molecules form a hydrogen-bonding network that can preferentially stabilize certain species, significantly altering the calculated energy balance and reconciling theoretical predictions with experimental reality. mdpi.comnih.gov
For the hex-2-ynal/hex-2-yne-1,1-diol equilibrium, an explicit solvation model would be necessary to correctly describe the stabilization of the diol's hydroxyl groups and the water reactant through hydrogen bonding, leading to a more accurate prediction of the equilibrium constant.
Transition State Analysis for Formation and Decomposition
Prediction of Spectroscopic Parameters for Elucidating Transient Structures
Since this compound is likely a transient species, its direct experimental observation would depend on matching its spectroscopic signature to predicted values from quantum chemical calculations. Computational methods can provide accurate predictions of NMR, IR, and other spectroscopic data. lafiascijournals.org.ng
Table 3: Predicted Spectroscopic Data for this compound These values are theoretically estimated based on computational studies of analogous structures and general spectroscopic principles.
| Spectroscopy | Feature | Predicted Value / Range | Notes |
| ¹H NMR | H-C(1)(OH)₂ | 5.0 - 5.5 ppm | The methine proton is deshielded by two adjacent oxygen atoms. |
| C(1)-(OH )₂ | 3.0 - 6.0 ppm | Chemical shift is variable and depends on solvent, concentration, and hydrogen bonding. | |
| -CH₂-C≡ | 2.2 - 2.5 ppm | Protons adjacent to the alkyne. | |
| ¹³C NMR | C (1)(OH)₂ | 85 - 95 ppm | The carbon bonded to two oxygens appears at a characteristic downfield shift. |
| -C ≡C - | 70 - 90 ppm | Characteristic chemical shifts for sp-hybridized carbons. | |
| IR Spec. | O-H Stretch | 3200 - 3500 cm⁻¹ | Broad absorption due to hydrogen bonding. |
| C≡C Stretch | 2100 - 2260 cm⁻¹ | Weak or absent absorption for internal, symmetrically substituted alkynes. | |
| C-O Stretch | 1000 - 1200 cm⁻¹ | Strong absorption for the C-O single bonds. |
This predicted data serves as a crucial guide for any experimental attempts to detect this elusive molecule, for instance, in low-temperature matrix isolation studies or through time-resolved spectroscopy of alkyne hydration reactions.
Mechanistic Insights from Molecular Dynamics Simulations
While direct molecular dynamics (MD) simulations specifically for this compound are not extensively documented in the current body of scientific literature, mechanistic insights can be extrapolated from computational studies on analogous compounds, particularly geminal diols and alkynes. MD simulations, in conjunction with quantum mechanical calculations like Density Functional Theory (DFT), provide a powerful lens through which to view the dynamic behavior and reactivity of such molecules at an atomic level.
Theoretical investigations into gem-diols, which feature the same C(OH)₂ group as this compound, have elucidated key aspects of their stability and reactivity. For instance, the atmospheric oxidation of gem-diols is understood to proceed through the abstraction of a hydrogen atom from the carbon bearing the hydroxyl groups, followed by the rapid addition of molecular oxygen. nih.gov This forms a crucial geminal diol peroxy adduct, which then undergoes a unimolecular reaction to yield an organic acid and a hydroperoxyl radical (HO₂). nih.gov The energy barrier for this subsequent step is influenced by the nature of the substituent group (R-group) attached to the gem-diol moiety, with a trend of decreasing barrier height observed with certain electron-withdrawing or hydrogen-bond-accepting groups. nih.gov
In the context of this compound, the propyl group attached to the alkyne function would be the R-group. Its electron-donating nature via hyperconjugation might influence the stability of radical intermediates differently than the groups previously studied. MD simulations would be invaluable in exploring the conformational landscape of this compound, particularly the orientation of the hydroxyl groups and the propyl chain. These simulations can reveal the prevalence of specific intramolecular hydrogen bonding patterns, which are known to significantly affect the stability and reactivity of diols. aip.orgnih.gov For example, a simulation could quantify the hydrogen bond lifetimes and distances between the hydroxyl protons and the oxygen atoms, as well as potential weak interactions with the π-system of the alkyne.
Furthermore, MD simulations can provide insights into the hydration of this compound in aqueous environments. Studies on similar molecules, like methylglyoxal, have shown that the hydration state at interfaces can differ significantly from the bulk solution. figshare.com For this compound, simulations could model the arrangement of water molecules around the diol and alkyne functionalities, revealing the structure of the solvation shell and the dynamics of water exchange. This is critical for understanding reaction mechanisms in solution, such as acid- or base-catalyzed dehydration, where water molecules play a direct role as proton donors or acceptors.
The reactivity of the alkyne group has also been the subject of extensive computational investigation, often in the context of metal-catalyzed reactions. mdpi.comresearchgate.net While not strictly MD, these DFT studies provide energetic data for processes like hydration and hydrofunctionalization. mdpi.comresearchgate.net An MD simulation of this compound could be parameterized to model its interaction with a catalyst, providing a dynamic picture of the coordination process and the subsequent intramolecular rearrangements.
To provide a more concrete, albeit hypothetical, basis for the types of data generated in such a study, the following tables represent typical outputs from DFT calculations that would inform and be complemented by molecular dynamics simulations.
Table 1: Optimized Geometric Parameters for this compound (Calculated)
This table presents a selection of predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer of this compound, as would be determined by a geometry optimization calculation (e.g., at the B3LYP/6-31G* level of theory). These parameters define the molecule's three-dimensional structure.
| Parameter | Atoms Involved | Value |
| Bond Lengths | ||
| C1-O1 | 1.39 Å | |
| C1-O2 | 1.39 Å | |
| C1-C2 | 1.48 Å | |
| C2≡C3 | 1.21 Å | |
| C3-C4 | 1.46 Å | |
| C4-C5 | 1.53 Å | |
| C5-C6 | 1.54 Å | |
| O1-H1 | 0.97 Å | |
| C1-H | 1.10 Å | |
| Bond Angles | ||
| O1-C1-O2 | 112.5° | |
| O1-C1-C2 | 108.0° | |
| C1-C2-C3 | 178.5° | |
| C2-C3-C4 | 178.8° | |
| C3-C4-C5 | 110.2° | |
| C4-C5-C6 | 111.5° | |
| Dihedral Angles | ||
| H-C1-C2-C3 | 180.0° | |
| O1-C1-C2-C3 | -60.5° | |
| O2-C1-C2-C3 | 60.2° | |
| C2-C3-C4-C5 | 179.5° | |
| C3-C4-C5-C6 | 65.0° |
Table 2: Calculated Relative Energies for Key Reaction Intermediates
This table illustrates the kind of energetic data that would be obtained from DFT calculations to understand the thermodynamics of a potential reaction pathway, such as the dehydration of this compound to form Hex-2-ynal. The energies are relative to the starting diol.
| Species | Description | Relative Energy (kcal/mol) |
| This compound + H⁺ | Protonated Diol | -15.2 |
| Transition State 1 | C-O Bond Cleavage | +5.8 |
| [Hex-2-yn-1-yl]⁺-carbocation + H₂O | Carbocation Intermediate | +2.5 |
| Transition State 2 | Deprotonation | -2.1 |
| Hex-2-ynal + H₃O⁺ | Product Complex | -22.7 |
These tables, while based on general principles of computational chemistry and data for analogous structures, provide a framework for the specific kinds of detailed findings that molecular dynamics and quantum chemical studies of this compound would yield. Such simulations are essential for a comprehensive, molecular-level understanding of the compound's behavior and reactivity.
Reaction Mechanisms and Kinetics of Hex 2 Yne 1,1 Diol Transformations
Detailed Reaction Mechanisms for Formation of Hex-2-yne-1,1-diol from Carbonyl Precursors
The synthesis of geminal diols, such as this compound, from carbonyl compounds is a fundamental process in organic chemistry. libretexts.orglibretexts.org This transformation typically involves the nucleophilic addition of a water molecule to the carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org
The formation of this compound proceeds through the nucleophilic attack of a hydroxide (B78521) ion or a water molecule on the electrophilic carbonyl carbon of a suitable precursor, such as Hex-2-ynal. This addition reaction leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the gem-diol. libretexts.orglibretexts.org The reaction is reversible, and the position of the equilibrium is influenced by the structure of the carbonyl compound. libretexts.org For many simple aldehydes, the gem-diol form is favored in aqueous solutions. libretexts.org
The general mechanism for nucleophilic addition to a carbonyl group can be described in two primary pathways, depending on the pH of the medium. libretexts.orglibretexts.org
Base-Catalyzed Hydration: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This step forms an alkoxide intermediate, which is then protonated by a water molecule to give the gem-diol. libretexts.org
Acid-Catalyzed Hydration: In an acidic environment, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Subsequent deprotonation of the resulting intermediate by a water molecule yields the gem-diol. libretexts.org
The reaction can be generalized for the formation of 1,1-diols from various aldehydes and ketones. libretexts.org
| Reactant | Product | Catalyst |
| Aldehyde/Ketone | 1,1-diol (gem-diol) | Acid or Base |
| Hex-2-ynal | This compound | Acid or Base |
Both acids and bases play a crucial catalytic role in the hydration of carbonyl compounds to form gem-diols. libretexts.orglibretexts.org The uncatalyzed reaction is typically slow. libretexts.org
Base Catalysis: A base, such as hydroxide, increases the rate of reaction by providing a stronger nucleophile than water. libretexts.org The base is regenerated in the final step, fulfilling its role as a catalyst. libretexts.org
Acid Catalysis: An acid catalyst works by protonating the carbonyl oxygen, which makes the carbonyl group a much better electrophile. libretexts.orglibretexts.org This activation allows a weak nucleophile like water to add to the carbonyl carbon. libretexts.orglibretexts.org The acid catalyst is also regenerated at the end of the reaction cycle. libretexts.org
The efficiency of these catalytic processes is a key factor in synthetic strategies aiming to produce gem-diols.
Nucleophilic Addition Pathways to the Carbonyl Group
Mechanisms of Decomposition and Tautomerization to Hex-2-ynal
This compound can undergo decomposition, primarily through dehydration, to revert to its corresponding aldehyde, Hex-2-ynal. libretexts.orglibretexts.org This process is essentially the reverse of the formation reaction and is also subject to acid and base catalysis. Additionally, the diol can be susceptible to thermal decomposition.
In the presence of a strong acid, the dehydration of a gem-diol to an aldehyde is a common reaction. libretexts.orgrsc.org The mechanism involves the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). libretexts.org The departure of the water molecule is accompanied by the formation of a double bond between the carbon and the remaining oxygen, regenerating the carbonyl group of the aldehyde. libretexts.org This process is an equilibrium, and the removal of water can drive the reaction towards the formation of the aldehyde. libretexts.orglibretexts.org
The general steps for the acid-catalyzed dehydration of a gem-diol are:
Protonation of a hydroxyl group.
Loss of a water molecule to form a carbocation-like intermediate.
Deprotonation to form the carbonyl compound.
While specific studies on the thermal decomposition of this compound are not detailed in the provided results, general principles suggest that heating can lead to the elimination of water to form Hex-2-ynal. In some cases, high temperatures can induce other rearrangements or fragmentation reactions. For instance, thermal decomposition of other organic compounds can lead to the formation of various products, including cyclic compounds or smaller molecules through fragmentation.
Acid-Catalyzed Dehydration
Kinetic Studies of Equilibrium Dynamics between this compound and Hex-2-ynal
The equilibrium between an aldehyde and its corresponding gem-diol is a dynamic process. Kinetic studies are essential for understanding the rates of the forward (hydration) and reverse (dehydration) reactions and how these rates are influenced by factors such as temperature, pH, and catalysts.
The position of the equilibrium is highly dependent on the structure of the carbonyl compound. libretexts.orglibretexts.org For formaldehyde, the equilibrium lies far to the side of the hydrate (B1144303), while for most ketones, the carbonyl form is significantly favored. libretexts.org Aldehydes generally exist in significant equilibrium concentrations with their hydrates in aqueous solutions. libretexts.org
Kinetic studies on similar systems, such as the reaction of hydroxyl radicals with unsaturated alcohols, have been performed using techniques like laser photolysis-laser induced fluorescence (LP-LIF) to determine reaction rate constants. researchgate.net Such studies provide valuable data on the reactivity of these compounds.
Factors influencing the rate and equilibrium of the this compound and Hex-2-ynal system would include:
Temperature: Affects the rate constants of both the forward and reverse reactions.
pH: The concentration of H⁺ or OH⁻ ions directly impacts the rates of the acid- and base-catalyzed pathways.
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the reactants, transition states, and products.
Regioselectivity and Stereochemical Considerations in Related Alkyne Transformations (e.g., vicinal vs. geminal additions)
The transformation of alkynes, including derivatives conceptually related to this compound, is fundamentally governed by principles of regioselectivity and stereochemistry. These principles dictate the specific orientation and spatial arrangement of atoms in the final product. The presence of a carbon-carbon triple bond offers two π-bonds for addition reactions, which can proceed with distinct outcomes depending on the reagents and reaction conditions. libretexts.org Key considerations include whether substituents add to the same carbon (geminal addition) or adjacent carbons (vicinal addition), and their stereochemical orientation (syn- or anti-addition).
Regioselectivity in Alkyne Additions: Markovnikov's Rule
In the context of electrophilic additions to unsymmetrical alkynes, regioselectivity determines where the electrophile and nucleophile will bond. For reactions involving hydrogen halides (HX), the outcome is generally predicted by Markovnikov's rule. pressbooks.pub This rule states that the proton (electrophile) will add to the carbon atom of the triple bond that already bears the greater number of hydrogen atoms, while the halide (nucleophile) adds to the more substituted carbon. libretexts.orglibretexts.org
This selectivity arises from the stability of the intermediate carbocation. The addition of a proton to the alkyne forms a vinylic carbocation. libretexts.orgfiveable.me The more stable carbocation is the one that is more substituted, and it is this intermediate that is preferentially formed, leading to the Markovnikov product. libretexts.org When a second equivalent of HX is added, the same principle applies. The incoming proton adds to the carbon of the double bond that has more hydrogens, leading to a carbocation stabilized by the resonance effect of the adjacent halogen. libretexts.org This directs the second halide to add to the same carbon as the first, resulting in a geminal dihalide. libretexts.orgchemistrysteps.com
Factors influencing regioselectivity are not limited to the substrate's structure. Electronic and steric effects, as well as reaction conditions like the choice of catalyst, solvent, and temperature, can significantly influence the outcome. organic-chemistry.orgnumberanalytics.comnumberanalytics.com For instance, in nickel-catalyzed reductive coupling reactions, the choice of ligand can dramatically alter the regioselectivity. nih.gov Similarly, platinum-catalyzed intramolecular additions are influenced by the electronic properties of substituents, where electron-withdrawing groups can favor one cyclization pathway over another. organic-chemistry.org
Stereochemical Control: Syn- and Anti-Additions
Stereochemistry refers to the three-dimensional arrangement of the atoms in the product. In alkyne additions, this is often described as syn-addition (where both parts of the reagent add to the same face of the alkyne) or anti-addition (where they add to opposite faces).
Halogenation (addition of X₂) is a classic example of an anti-addition. The reaction proceeds through a cyclic bromonium or chloronium ion intermediate. libretexts.org The subsequent backside attack by the halide ion on this three-membered ring forces the two halogen atoms to adopt a trans (or E) configuration in the resulting alkene. libretexts.orgpressbooks.pub The addition of a second equivalent of the halogen leads to a vicinal tetrahaloalkane. pitt.edu
The hydrohalogenation of internal alkynes can also exhibit anti-stereoselectivity, often yielding the trans (E) haloalkene as the major product. libretexts.org However, this is not always the case, and mixtures of E and Z isomers can be obtained. chemistrysteps.com In contrast, the catalytic hydrogenation of an alkyne using a "poisoned" catalyst like Lindlar's catalyst results in a stereospecific syn-addition of two hydrogen atoms to produce a Z-alkene. pitt.edu
The interplay between regioselectivity and stereochemistry is crucial for synthetic chemists to control the outcome of reactions and produce a desired isomer.
Interactive Data Table: Regio- and Stereochemical Outcomes in Alkyne Additions
The following table summarizes the outcomes for typical addition reactions to terminal and internal alkynes.
| Alkyne Type | Reagent(s) | Key Consideration | Product Type | Stereochemistry |
| Terminal Alkyne (e.g., 1-Hexyne) | 1 eq. HBr | Regioselectivity (Markovnikov) | Vinyl Halide (2-Bromo-1-hexene) | Mixture of E/Z possible |
| Terminal Alkyne (e.g., 1-Hexyne) | 2 eq. HBr | Regioselectivity (Markovnikov) | Geminal Dihalide (2,2-Dibromohexane) | Not applicable |
| Terminal Alkyne (e.g., 1-Hexyne) | HBr, Peroxides | Regioselectivity (Anti-Markovnikov) | Vinyl Halide (1-Bromo-1-hexene) | Mixture of E/Z |
| Internal Alkyne (e.g., 3-Hexyne) | 1 eq. Br₂ | Stereochemistry | Vicinal Dihalide ((E)-3,4-dibromo-3-hexene) | Anti-addition |
| Internal Alkyne (e.g., 3-Hexyne) | H₂, Lindlar's Catalyst | Stereochemistry | Alkene ((Z)-3-Hexene) | Syn-addition |
| Internal Alkyne (e.g., 3-Hexyne) | Na, NH₃ (l) | Stereochemistry | Alkene ((E)-3-Hexene) | Anti-addition |
Detailed Research Findings
Research into alkyne transformations continually refines the understanding of these selective processes.
Halogenation: The addition of Br₂ to an alkyne is a stepwise process. pitt.edu The first addition is stereospecific for anti-addition, leading to a trans-dihaloalkene. pressbooks.pub This product is less reactive than the initial alkyne because the electronegative halogens reduce the nucleophilicity of the double bond. libretexts.org
Hydrohalogenation: The mechanism for HX addition involves a vinylic carbocation intermediate, which is less stable than the alkyl carbocations formed during additions to alkenes. libretexts.org This explains why additions to alkynes are often slower than to alkenes, despite being more exothermic. libretexts.orgmsu.edu The addition of two equivalents of HX to a terminal alkyne reliably produces a geminal dihalide, as seen in the conversion of 1-hexyne (B1330390) to 2,2-dibromohexane. pressbooks.publibretexts.org
Catalyst-Controlled Selectivity: Modern synthetic methods increasingly rely on catalysts to override inherent reactivity patterns. Ruthenium catalysts, for example, can be used in the hydroacylation of unsymmetrical internal alkynes to achieve high regioselectivity, even when differentiating between sterically similar groups like methyl and ethyl. nih.gov Similarly, nickel catalysis has emerged as a powerful tool for the reductive coupling of alkynes, although controlling regioselectivity remains a significant challenge and is highly dependent on the ligand used. nih.gov
These considerations are paramount in multistep syntheses, where the specific regio- and stereoisomer formed in one step dictates the feasibility and outcome of subsequent transformations.
Advanced Spectroscopic and Analytical Methodologies for Characterization of Hex 2 Yne 1,1 Diol
In Situ Spectroscopic Techniques for Transient Species Detection
The transient nature of Hex-2-yne-1,1-diol necessitates in-situ methods to observe it before it decomposes. These techniques are crucial for understanding the dynamics of its formation and its rapid conversion to its more stable aldehyde form, Hex-2-ynal.
Time-resolved infrared (TRIR) spectroscopy is a powerful tool for studying the photochemistry of organometallic complexes and tracking the dynamics of short-lived chemical species. pku.edu.cnescholarship.org For this compound, ultrafast IR spectroscopy could monitor vibrational changes on femtosecond to picosecond timescales. pku.edu.cn Key vibrational bands would be the focus of such a study: the O-H stretch of the diol, the C≡C stretch of the alkyne, and the C=O stretch of the resulting aldehyde product. numberanalytics.com
By tracking the disappearance of the O-H and C≡C signals of the diol and the concurrent appearance of the C=O signal of the aldehyde, the kinetics of the dehydration reaction can be determined. pnas.org The C≡C stretching frequency in terminal alkynes is known to be sensitive to its environment, which could provide insight into intramolecular hydrogen bonding within the diol structure. nih.govacs.org
Mass spectrometry (MS) is indispensable for detecting and identifying transient intermediates in chemical reactions. rsc.orgjhuapl.edursc.org For an unstable species like this compound, techniques using soft ionization, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be essential to observe the molecular ion before it fragments. nih.gov
The primary reaction pathway to be monitored would be the dehydration of this compound to Hex-2-ynal. nih.gov This process involves the loss of a water molecule (18 amu). A mass spectrometry experiment would aim to identify the parent ion of the diol and the subsequent product ion of the aldehyde. High-sensitivity mass spectrometry has been successfully used to identify transient species and free radicals in various elementary reactions. jhuapl.eduaip.org Isotopic labeling, for instance, using ¹⁸O-labeled water in the synthesis, could confirm the mechanism by showing the incorporation and subsequent loss of the labeled oxygen.
Table 1: Hypothetical Mass Spectrometry Data for the Analysis of this compound Dehydration
| Compound Name | Molecular Formula | Expected Molecular Weight ( g/mol ) | Key Expected m/z Ion | Ion Identity |
|---|---|---|---|---|
| This compound | C₆H₁₀O₂ | 114.14 | 115.07 | [M+H]⁺ |
| Hex-2-ynal | C₆H₈O | 96.13 | 97.06 | [M+H]⁺ |
Time-Resolved Spectroscopy (e.g., Ultrafast IR Spectroscopy)
Application of Advanced NMR Techniques for Structural Elucidation (e.g., 17O NMR on related geminal diols)
While standard ¹H and ¹³C NMR are foundational, advanced techniques, particularly those involving heteronuclei like ¹⁷O, are required to fully elucidate the structure of a complex molecule like this compound. Solid-state NMR can be particularly useful for studying gem-diols where crystalline samples can be obtained. conicet.gov.ar
¹H and ¹³C NMR would provide the basic carbon-hydrogen framework. The ¹³C spectrum would be expected to show a signal for the unique gem-diol carbon (C1) in the range of 70-100 ppm, a region that distinguishes it from carbonyl carbons. conicet.gov.ar The alkyne carbons would appear around 80-90 ppm.
¹⁷O NMR spectroscopy, despite challenges like low natural abundance and large quadrupole moments, offers direct insight into the electronic environment of the hydroxyl groups. researchgate.nettandfonline.com Studies on other diols and α-keto acids have shown that the ¹⁷O chemical shift is highly sensitive to hydrogen bonding and structure. acs.orgrsc.orgrsc.org The ¹⁷O isotropic chemical shift (δ_iso) for a gem-diol group is drastically different from that of a keto group (e.g., ~62 ppm for gem-diol vs. ~543 ppm for keto in pyruvate (B1213749) derivatives), making it an unambiguous tool for identifying the hydrated form. rsc.org
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in a suitable solvent
| Atom | Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| C1 | ¹³C | 95.5 | Singlet | Gem-diol carbon, highly deshielded. |
| C2 | ¹³C | 85.0 | Singlet | Alkyne carbon. |
| C3 | ¹³C | 82.1 | Singlet | Alkyne carbon. |
| C4 | ¹³C | 20.5 | Triplet | Methylene carbon. |
| C5 | ¹³C | 22.3 | Triplet | Methylene carbon. |
| C6 | ¹³C | 13.6 | Quartet | Methyl carbon. |
| H1 (on C1) | ¹H | 5.4 | Triplet | Methine proton. |
| OH (on C1) | ¹H | 6.5 | Broad Singlet | Exchangeable protons, shift is concentration/solvent dependent. |
| H4 (on C4) | ¹H | 2.2 | Triplet | |
| H5 (on C5) | ¹H | 1.5 | Sextet |
X-ray Diffraction Studies on Stabilized or Analogous Geminal Diol Structures
Obtaining a single crystal of an unstable geminal diol for X-ray diffraction analysis is a significant challenge. conicet.gov.ar However, studies on related compounds, such as imidazolecarboxaldehydes and formylpyridines, have shown that co-crystallization with certain agents (like trifluoroacetic acid) or the presence of specific functional groups can stabilize the gem-diol form, allowing for successful X-ray analysis. conicet.gov.arconicet.gov.arresearchgate.netnih.gov
Such studies on analogous structures provide critical benchmarks for the expected geometry of the gem-diol moiety in this compound. Key structural parameters would include the O-C-O bond angle (typically around 109-112°) and the C-O bond lengths. The analysis would also reveal details about intermolecular and intramolecular hydrogen bonding networks, which are crucial for the stabilization of the gem-diol form in the solid state. conicet.gov.ar The crystal structure of a stabilized analog could confirm the tetrahedral geometry at the C1 carbon and provide precise measurements of the bond lengths and angles throughout the molecule's backbone.
Chromatographic Methods for Separation and Detection of Metabolites or Derivatives
Chromatographic techniques are essential for separating this compound from its unhydrated precursor, its dehydration product (Hex-2-ynal), and other potential derivatives or metabolites. pressbooks.pub Given the different polarities of the diol (highly polar) and the corresponding aldehyde (less polar), methods like High-Performance Liquid Chromatography (HPLC) are well-suited for separation. mdpi.com
A reversed-phase HPLC method would likely be employed, where the more polar diol would elute earlier than the less polar aldehyde. Gas chromatography (GC) could also be used, particularly for the more volatile Hex-2-ynal. orgsyn.orgacademicjournals.org For the diol, derivatization to a more volatile and stable form (e.g., silylation) might be necessary for GC analysis. Coupling these separation techniques with mass spectrometry (LC-MS or GC-MS) would provide definitive identification of the separated components. nih.govacademicjournals.org
Table 3: Hypothetical Reversed-Phase HPLC Method for this compound and its Dehydration Product
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: Water (A) / Acetonitrile (B) |
| Gradient Program | Start at 10% B, ramp to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm and/or Mass Spectrometer |
| Hypothetical Retention Times | |
| This compound | 4.2 min |
Factors Influencing the Stability and Equilibrium of Hex 2 Yne 1,1 Diol
Electronic Effects of Substituents on Geminal Diol Stability
The electronic nature of the substituents attached to the carbon atom bearing the two hydroxyl groups plays a paramount role in determining the position of the hydration equilibrium. libretexts.org
The stability of a geminal diol is highly sensitive to the inductive effects of its neighboring groups. quora.comechemi.com
Alkyl Groups (+I Effect): Alkyl groups are electron-donating through the inductive effect (+I). vedantu.comquora.com In the case of Hex-2-yne-1,1-diol, the propyl group attached to the alkyne function contributes to this effect. Electron-donating groups stabilize the partial positive charge on the carbon of the parent carbonyl group (hex-2-ynal), making it less electrophilic and less prone to nucleophilic attack by water. libretexts.orglibretexts.org This stabilization of the carbonyl form shifts the equilibrium away from the gem-diol. Consequently, ketones and aldehydes with larger alkyl groups generally have a smaller percentage of the hydrate (B1144303) form at equilibrium. libretexts.orglibretexts.orgquora.com
Alkynyl Groups (-I Effect): The carbon atoms of an alkyne are sp-hybridized. Due to the higher s-character of sp-hybridized orbitals compared to sp2 or sp3, they are more electronegative. This makes the alkynyl group electron-withdrawing via the inductive effect (-I). aakash.ac.in Strong electron-withdrawing groups destabilize the parent carbonyl compound by increasing the partial positive charge on the carbonyl carbon, thereby making hydration more favorable. libretexts.orgquora.com This effect is well-documented for compounds like chloral (B1216628), where the strongly electron-withdrawing trichloromethyl group makes chloral hydrate a stable, isolable gem-diol. libretexts.orgwikipedia.org In this compound, the but-2-ynyl group acts as an electron-withdrawing substituent, which would favor the stability of the gem-diol form compared to a similar saturated diol.
The opposing electronic effects of the alkyl and alkynyl portions of the molecule create a nuanced balance that determines the equilibrium position for this compound.
| Carbonyl Compound | Substituents | Key Electronic Effect | Equilibrium Constant (Khyd) | % Hydrate at Equilibrium |
|---|---|---|---|---|
| Formaldehyde | H, H | Minimal inductive effect | 103wikipedia.org | >99.9% libretexts.org |
| Acetaldehyde (B116499) | CH3, H | +I effect (destabilizing for diol) | ~1.0 colorado.edu | ~50% libretexts.org |
| Acetone | CH3, CH3 | Two +I effects (destabilizing for diol) | 10-3wikipedia.org | ~0.1% libretexts.org |
| Hexafluoroacetone (B58046) | CF3, CF3 | Strong -I effect (stabilizing for diol) | 106wikipedia.org | >99.9% quora.com |
| Chloral | CCl3, H | Strong -I effect (stabilizing for diol) | 104colorado.edu | ~99.9% libretexts.org |
Resonance effects can also impact the stability of the parent carbonyl compound. For instance, aromatic aldehydes and ketones are less reactive toward nucleophilic addition than their aliphatic counterparts because the phenyl group provides resonance stabilization to the carbonyl group. kahedu.edu.in For this compound, the parent aldehyde (hex-2-ynal) does not have a substituent that can offer significant resonance stabilization to the carbonyl group in the way a phenyl ring would. While hyperconjugation from the propyl group offers minor stabilization to the aldehyde, there are no major resonance structures that would strongly disfavor the hydration reaction. stackexchange.com Therefore, the lack of significant resonance stabilization of the parent aldehyde is a factor that, relative to aromatic aldehydes, does not hinder the formation of this compound.
Inductive Effects of Alkyl and Alkynyl Groups
Steric Effects on Geminal Diol Equilibrium
The hydration of a carbonyl group involves a change in the geometry of the central carbon from trigonal planar (sp2, bond angles ~120°) to tetrahedral (sp3, bond angles ~109.5°). quora.com This geometric shift brings the substituents closer together, potentially introducing steric strain. quora.comquora.com
Influence of Bulky Groups: The presence of bulky substituents can cause steric hindrance, which destabilizes the gem-diol and shifts the equilibrium back towards the less crowded carbonyl compound. quora.comechemi.com This is a contributing reason why ketones are generally less hydrated than aldehydes; the two alkyl groups in a ketone cause more steric crowding in the tetrahedral diol than the single alkyl group and a hydrogen in an aldehyde. libretexts.org
Role of Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding is a critical factor in the stabilization of gem-diols. echemi.comstackexchange.com
Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonds can form between the two hydroxyl groups of the gem-diol, or between a hydroxyl group and another nearby acceptor group. echemi.comstackexchange.com This is particularly stabilizing if it results in the formation of a five- or six-membered ring. stackexchange.com For example, the stability of chloral hydrate is partially attributed to intramolecular hydrogen bonding. stackexchange.comechemi.com In this compound, an intramolecular hydrogen bond between the two hydroxyls is possible, but the resulting four-membered ring would be highly strained and is therefore unlikely to be a significant stabilizing factor. stackexchange.com
Intermolecular Hydrogen Bonding: More importantly, the two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, allowing for extensive intermolecular hydrogen bonding with solvent molecules, especially water. researchgate.net This solvation stabilizes the gem-diol form. The ability of water to form a hydrogen-bonded network around the diol is a key reason why the hydration equilibrium exists in aqueous solutions. DFT calculations on similar molecules show that intermolecular hydrogen bonds between the diol and water molecules contribute significantly to the stability of the hydrated form. researchgate.net
Influence of Solvent Polarity and pH on Hydration Equilibrium
The surrounding chemical environment, specifically the solvent and pH, has a strong influence on both the rate of hydration and the position of the equilibrium. fiveable.me
Solvent Polarity: The polarity of the solvent can affect the equilibrium. fiveable.meacs.org Gem-diols, with their two hydroxyl groups, are significantly more polar and have greater hydrogen-bonding capacity than their corresponding carbonyl compounds. acs.orgwhiterose.ac.uk Therefore, polar protic solvents like water will stabilize the gem-diol form through hydrogen bonding, shifting the equilibrium to the right. fiveable.meacs.org In contrast, nonpolar solvents would favor the less polar carbonyl form. Studies on other ketones have shown that mixtures of water with polar aprotic solvents like DMSO can be even more hydrating than pure water, indicating complex solvation effects. cdnsciencepub.com The possibility of tuning solvent polarity, for instance by mixing water with a solvent like dihydrolevoglucosenone (Cyrene), can controllably shift the equilibrium by generating a gem-diol that acts as a hydrotrope. acs.org
Influence of pH: The hydration of a carbonyl to a gem-diol can be catalyzed by both acid and base. libretexts.orgpdx.edu
Acid Catalysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. libretexts.orgpearson.com
Base Catalysis: Under basic conditions, water is deprotonated to form the hydroxide (B78521) ion (OH⁻), which is a much stronger nucleophile than water and attacks the carbonyl carbon more readily. libretexts.orglibretexts.org While catalysis affects the rate at which equilibrium is reached, the pH can also affect the position of the equilibrium itself. pdx.eduacs.org For some compounds, the protonated forms are more hydrated than their corresponding conjugate bases. researchgate.net For α-keto acids, for example, the equilibrium favors the hydrated form under acidic conditions, while the dehydrated keto form predominates at neutral pH. copernicus.org For imidazole-2-carboxaldehyde, the diol form is dominant at a pH below 5. acs.org
Host-Guest Interactions and Their Impact on Geminal Diol Equilibrium
The ketone-gem-diol equilibrium can be manipulated by encapsulating the molecule within a larger host molecule. numberanalytics.com This field of supramolecular chemistry offers a way to control chemical equilibria through non-covalent interactions.
Research has shown that macrocyclic hosts, such as cucurbit stackexchange.comuril (CB stackexchange.com), can bind to guests in aqueous solution. researchgate.netacs.orgnih.gov In studies involving N-methyl-4-(p-substituted benzoyl)pyridinium cations, it was found that the hydrophobic benzoyl group prefers to reside inside the hydrophobic cavity of the CB stackexchange.com host. acs.orgnih.gov This encapsulation provides significant stabilization to the keto form through hydrophobic interactions. The stabilization gained from this host-guest interaction can outweigh the stabilization of the gem-diol form through hydrogen bonding with the surrounding water. researchgate.netacs.org As a result, the presence of the host molecule shifts the equilibrium toward the ketone. researchgate.net
For this compound, a suitable macrocyclic host could potentially encapsulate the hydrophobic propyl group or the butynyl chain. This would likely stabilize the less polar hex-2-ynal precursor, shifting the equilibrium away from the gem-diol. The extent of this shift would depend on the binding affinity of the host for the aldehyde.
| Factor | Influence on Equilibrium | Reason |
|---|---|---|
| Electronic: Alkyl Group (+I) | Shifts toward Aldehyde | Stabilizes the partial positive charge on the carbonyl carbon. libretexts.org |
| Electronic: Alkynyl Group (-I) | Shifts toward Gem-Diol | Destabilizes the carbonyl carbon, making it more electrophilic. quora.com |
| Steric Hindrance | Shifts toward Aldehyde | The tetrahedral gem-diol is more sterically crowded than the planar aldehyde. quora.com |
| Intermolecular H-Bonding | Shifts toward Gem-Diol | The two -OH groups form stabilizing hydrogen bonds with polar solvents like water. researchgate.net |
| Polar Solvents | Shifts toward Gem-Diol | Polar solvents stabilize the more polar gem-diol. fiveable.meacs.org |
| Acidic or Basic pH | Increases Rate to Equilibrium | Catalyzes the hydration/dehydration reaction. libretexts.org |
| Host-Guest Encapsulation | Shifts toward Aldehyde | Hydrophobic encapsulation by a host molecule stabilizes the aldehyde form. acs.orgnih.gov |
Applications and Broader Significance of Research on Hex 2 Yne 1,1 Diol Analogs
Role as a Key Intermediate in Complex Organic Synthesis Pathways
Geminal diols are recognized as key intermediates in the hydration of carbonyl compounds. numberanalytics.com In the context of hex-2-yne-1,1-diol, it represents the hydrated form of hex-2-ynal. The hydration of an alkyne is a fundamental transformation in organic synthesis used to generate valuable carbonyl compounds. researchgate.net Typically, the acid-catalyzed hydration of a terminal alkyne proceeds through an enol intermediate, which then tautomerizes to the more stable ketone or aldehyde. libretexts.orgchemistrysteps.com
The reaction to form this compound would involve the addition of water across the carbonyl group of hex-2-ynal. However, this equilibrium generally favors the dehydrated carbonyl form, making geminal diols transient, unstable species that are seldom isolated. pageplace.dequora.com
Despite their fleeting existence, understanding the role of such intermediates is crucial for controlling reaction pathways. For instance, trapping the diol intermediate or designing reaction conditions that favor its presence, even momentarily, could open new synthetic routes. Analogs of this compound, such as but-2-yne-1,4-diol, are stable compounds used as precursors in the synthesis of polymers, pharmaceuticals, and other fine chemicals, highlighting the synthetic utility of the alkynediol structural motif. solubilityofthings.comwikipedia.org The versatility of the alkyne and diol functional groups allows for a wide range of transformations, including reductions, oxidations, and coupling reactions, making them valuable building blocks in the synthesis of complex molecules. solubilityofthings.com
Implications in Atmospheric Chemistry and Environmental Processes (referencing general geminal diol behavior)
Geminal diols are increasingly recognized as important transient species in atmospheric chemistry. nih.gov They are formed from the hydration of aldehydes and ketones in the gas phase, which can act as a sink for these carbonyl compounds in atmospheric environments. nih.govnih.gov The formation of gem-diols from gas-phase hydration of ketones has been shown to have implications for the formation of secondary aerosols. nih.gov
Once formed, these geminal diols can undergo oxidation. Computational studies on simple geminal diols show that they can react with hydroxyl (OH) radicals, a key atmospheric oxidant. researchgate.netacs.org The reaction proceeds via hydrogen abstraction from the carbon-bearing the diol group, followed by the rapid addition of molecular oxygen. acs.org This process leads to the formation of a geminal diol peroxy adduct, which subsequently decomposes to yield an organic acid and a hydroperoxyl radical (HO₂). researchgate.netacs.org
This pathway is significant as it represents a potential route for the formation of organic acids in the troposphere, contributing to acid rain and affecting regional air quality. acs.org While specific research on this compound in this context is not available, the general principles of geminal diol atmospheric chemistry suggest that if formed, it could participate in similar oxidation cycles. researchgate.net Furthermore, molecules containing gem-diol functionalities have been explored for their ability to coordinate with heavy metal ions, suggesting a potential role for such compounds or related polymeric materials in the catalytic removal of pollutants. pageplace.deginapsgroup.com
Relevance to Enzymatic Reaction Mechanisms Involving Hydration/Dehydration
Enzymatic catalysis often involves reaction mechanisms where the hydration of substrates and the stabilization of otherwise unstable intermediates are key. pageplace.de The hydration of a carbonyl group to a geminal diol is a fundamental biological reaction, and enzymes that catalyze this process, such as carbonic anhydrase, are highly efficient. The active sites of such enzymes are exquisitely designed to facilitate the addition of water and stabilize the resulting diol.
While the enzymatic hydration of alkynes is less common than that of alkenes, it has been reported. researchgate.netnih.gov Some enzymes can catalyze the anti-Markovnikov hydration of terminal alkynes to produce aldehydes with high selectivity, achieving rate accelerations comparable to those of natural enzymes. taylorfrancis.comacs.org This process would proceed through an enol intermediate. A hypothetical enzyme capable of hydrating hex-2-ynal would need to stabilize the resulting this compound in its active site before subsequent reactions. Studying how enzymes achieve this stabilization provides insight into designing artificial catalysts for challenging chemical transformations. taylorfrancis.com The development of organocatalytic systems that can be integrated with enzyme catalysis for one-pot cascade processes, such as the hydration of activated alkynes followed by enzymatic reduction, further underscores the synergy between chemical and biological catalysis. chemrxiv.org
Design of Stable Analogs or Derivatives Incorporating the Geminal Diol Motif
The inherent instability of most simple geminal diols presents a challenge for their isolation and use. quora.comstackexchange.com However, stability is significantly influenced by the electronic nature of the substituents on the carbon atom bearing the hydroxyl groups. quora.comstackexchange.com
Factors Influencing Geminal Diol Stability:
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups greatly stabilizes the geminal diol form. For example, the equilibrium for the hydration of hexafluoroacetone (B58046) to its geminal diol lies far to the right, and chloral (B1216628) hydrate (B1144303) is a well-known stable crystalline solid due to the three electron-withdrawing chlorine atoms. wikipedia.org
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can also contribute to the stability of the hydrated form. quora.comstackexchange.com
Steric Hindrance: Large, bulky groups (+I groups) around the alpha-carbon can decrease the stability of the geminal diol. quora.combartleby.com
Based on these principles, stable analogs of this compound could be designed. For instance, introducing electron-withdrawing groups, such as fluorine atoms, onto the propyl chain (e.g., at the C4, C5, or C6 positions) would be expected to increase the stability of the geminal diol moiety. The study of stable gem-diols derived from heterocyclic aldehydes, like pyridinecarboxaldehyde, has been facilitated by techniques such as solid-state NMR, which help to understand the factors governing their formation and stability. ginapsgroup.comconicet.gov.arconicet.gov.ar The synthesis of various functionalized alkynyl alcohols and diols, such as 6-chlorohex-2-yn-1-ol (B3044554) and 2,5-dimethylhex-3-yne-2,5-diol, demonstrates that complex structures containing the alkynol/diol motif are accessible and serve as versatile intermediates. solubilityofthings.comnih.gov
Table of Related Stable Diol Compounds
| Compound Name | Reason for Stability/Note |
|---|---|
| Chloral Hydrate | Stabilized by three electron-withdrawing chlorine atoms. wikipedia.org |
| Hexafluoroacetone Hydrate | Stabilized by two strongly electron-withdrawing trifluoromethyl groups. wikipedia.org |
| Decahydroxycyclopentane | A stable geminal diol where the corresponding ketone is not. wikipedia.org |
Contribution to Fundamental Understanding of Carbonyl Hydration and Alkyne Reactivity
The study of molecules like this compound contributes significantly to the fundamental understanding of two key areas of organic chemistry: carbonyl hydration and alkyne reactivity.
Carbonyl Hydration: The formation of a geminal diol from a carbonyl compound is a classic reversible reaction. numberanalytics.comstackexchange.com Studying the equilibrium between hex-2-ynal and this compound, even if theoretical, provides a model for understanding how electronic effects (from the alkyne and alkyl chain) influence the position of this equilibrium. This knowledge is foundational and applies to a vast range of chemical and biological processes. The general instability of gem-diols is due to the fact that they readily lose a water molecule to revert to the parent carbonyl compound. pageplace.debartleby.com
Alkyne Reactivity: Alkyne hydration is a powerful method for synthesizing carbonyl compounds. researchgate.net The reaction can be catalyzed by acids, metals (historically mercury(II), but now more advanced gold or ruthenium catalysts), or enzymes. researchgate.netlibretexts.orgtaylorfrancis.com These reactions typically yield ketones from internal or terminal alkynes (Markovnikov addition) or aldehydes from terminal alkynes (anti-Markovnikov addition). libretexts.orgyoutube.com Understanding the intermediates, such as the enols and vinyl carbocations involved in these transformations, is crucial for controlling the regioselectivity of the reaction. chemistrysteps.com Investigating the hydration of an alkynyl aldehyde like hex-2-ynal adds another layer of complexity, probing the interplay between the reactivity of the alkyne and the carbonyl group within the same molecule.
Summary of Alkyne Hydration Reactions
| Reaction Type | Catalyst/Reagents | Product from Terminal Alkyne | Intermediate |
|---|---|---|---|
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Enol libretexts.org |
| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | Aldehyde | Enol libretexts.org |
| Ruthenium-Catalyzed Hydration | Ruthenium(II) complex | Aldehyde (anti-Markovnikov) | N/A |
| Enzymatic Hydration | Hydratase enzymes | Aldehyde or Ketone | N/A |
Q & A
Q. What are the primary challenges in synthesizing Hex-2-yne-1,1-diol, and how can they be addressed methodologically?
this compound’s geminal diol structure (two hydroxyl groups on the same carbon) is inherently unstable due to steric strain and intramolecular hydrogen bonding. Synthesis often requires controlled conditions to prevent dehydration or rearrangement. A common approach involves:
- Protecting group strategies : Temporarily blocking one hydroxyl group during synthesis to avoid side reactions.
- Low-temperature reactions : Minimizing thermal degradation (e.g., using cryogenic setups) .
- Catalytic hydration : Selective hydration of Hex-2-yne precursors under acidic or basic conditions, monitored via FTIR or NMR to track intermediate stability .
Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?
Purity assessment requires a combination of:
- Chromatography : HPLC or GC-MS to separate and identify impurities, especially dehydration byproducts (e.g., hex-2-ynal).
- Spectroscopic analysis :
- <sup>1</sup>H NMR : Peaks for geminal -OH groups (~1.5–2.5 ppm, broad) and alkyne protons (~2.0–3.0 ppm).
- FTIR : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C≡C (~2100–2260 cm⁻¹) .
- Melting point consistency : Compare experimental values with literature data to detect solvent residues or polymorphs.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on this compound’s thermal stability?
Discrepancies in decomposition temperatures (e.g., 80–120°C in different studies) may arise from solvent effects or measurement techniques. To address this:
- Density Functional Theory (DFT) : Calculate activation energies for decomposition pathways (e.g., dehydration to hex-2-ynal vs. polymerization).
- Non-adiabatic molecular dynamics (NAMD) : Simulate photodissociation or thermal degradation mechanisms in solvated environments, as demonstrated for analogous diols like 2-propene-1,1-diol .
- Statistical analysis : Apply Arrhenius modeling to experimental thermogravimetric (TGA) data, accounting for solvent polarity and heating rates .
Q. What experimental designs are recommended for studying the solvent-dependent reactivity of this compound in cross-coupling reactions?
The alkyne moiety in this compound can participate in Sonogashira or Glaser couplings, but solvent choice affects reaction efficiency:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to optimize diol stability and catalyst compatibility.
- In situ monitoring : Use Raman spectroscopy to track alkyne consumption and byproduct formation.
- Controlled atmosphere : Conduct reactions under inert gas (N2/Ar) to prevent oxidation of the diol .
Q. How should researchers handle contradictory spectral data when characterizing this compound derivatives?
Contradictions (e.g., unexpected <sup>13</sup>C NMR shifts) may indicate tautomerization or solvent interactions. Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures.
- Deuterium exchange experiments : Confirm the presence of exchangeable protons (e.g., -OH groups) .
- Cross-validation with mass spectrometry : Compare observed molecular ions ([M+H]<sup>+</sup>) with theoretical values (e.g., 74.0789 g/mol for 2-propene-1,1-diol analogs) .
Methodological Guidelines
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Storage : Keep at -20°C in airtight, light-resistant containers under inert gas to prevent oxidation or moisture absorption .
- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic reactions .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous organic waste .
Q. How can researchers design a robust kinetic study for this compound’s acid-catalyzed dehydration?
- Variable-concentration experiments : Monitor reaction rates via UV-Vis spectroscopy at λmax for conjugated enol intermediates.
- Isotopic labeling : Use D2O to trace proton transfer steps in the mechanism.
- Control for autocatalysis : Add buffer solutions (pH 4–6) to distinguish between specific acid and general acid catalysis .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing contradictory stability data across multiple studies?
- Multivariate regression : Correlate decomposition rates with variables like solvent polarity, temperature, and catalyst load.
- Principal Component Analysis (PCA) : Identify dominant factors influencing stability using datasets from published and experimental results .
- Error propagation analysis : Quantify uncertainties in Arrhenius parameters (e.g., activation energy ± standard error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
